

The Bananin Compound: A Technical Whitepaper on a Novel Antiviral Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bananin*

Cat. No.: *B12415578*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic adamantane-derived compound, **Bananin**. It details its discovery, chemical synthesis, and established antiviral activity, with a particular focus on its mechanism of action as an inhibitor of the SARS Coronavirus (SCV) helicase. Quantitative data on its biological activity are presented, along with detailed methodologies for its synthesis and the key bioassays used for its characterization. Furthermore, this guide includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of this promising antiviral compound.

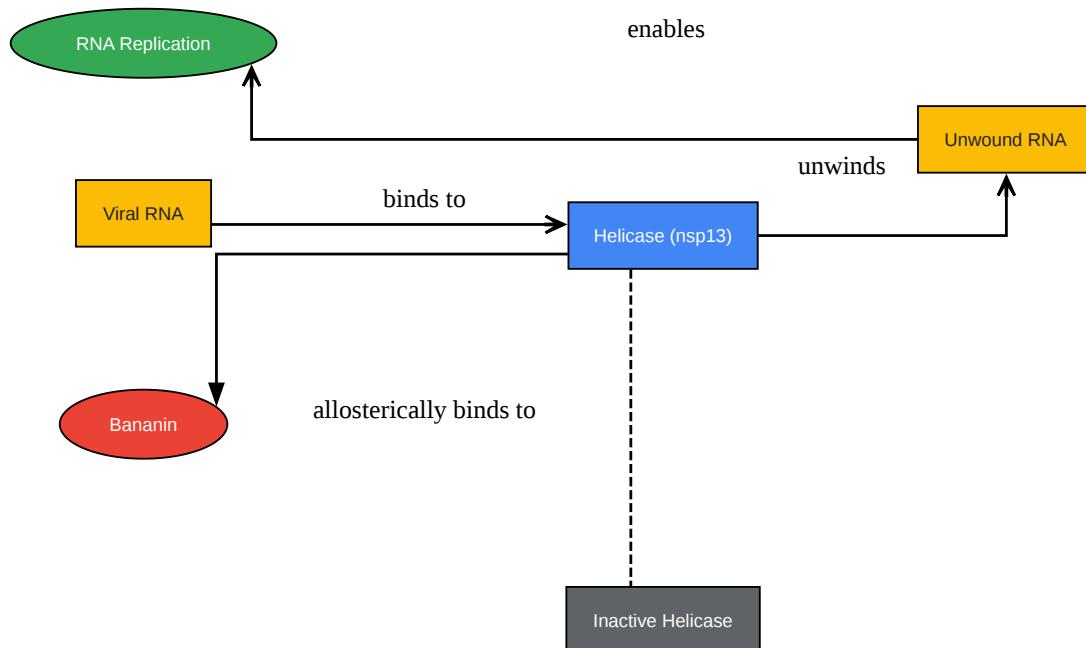
Discovery and Origin

Bananin is a synthetic antiviral compound, first described in a 2005 publication in the journal Chemistry & Biology by Tanner et al.^[1]. It is not a naturally occurring substance found in bananas; its name is a trivial nomenclature for a class of structurally unique trioxa-adamantane derivatives. The core structure of **bananin** is a trioxa-adamantane moiety covalently linked to a pyridoxal (vitamin B6) derivative^[1]. This design was intended to combine the known antiviral properties of adamantane derivatives with the potential cytoprotective functions of pyridoxal^[1]. The synthesis of **bananin** is driven by the formation of a highly symmetric trioxa-adamantane-triol (TAT) cage system^[1].

Physicochemical Properties

Bananin is chemically identified as 1-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,8,9-trioxaadamantane-3,5,7-triol. Its molecular and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₇ NO ₈	PubChem
Molecular Weight	327.29 g/mol	PubChem
IUPAC Name	3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1 ^{3,7}]decane-1,5,7-triol	PubChem
CAS Number	665026-57-3	PubChem
Topological Polar Surface Area	142 Å ²	PubChem
Hydrogen Bond Donor Count	5	PubChem
Hydrogen Bond Acceptor Count	9	PubChem
Rotatable Bond Count	2	PubChem


Biological Activity and Mechanism of Action

Bananin has demonstrated potent antiviral activity against the SARS Coronavirus[1]. Its primary mechanism of action is the inhibition of the viral helicase (nsp13), an essential enzyme for viral replication that unwinds double-stranded RNA and DNA[1].

Inhibition of SARS-CoV Helicase

Bananin inhibits both the ATPase and helicase activities of the SARS-CoV helicase[1]. Kinetic studies have shown that **bananin** acts as a non-competitive inhibitor with respect to both ATP and the nucleic acid substrate[1]. This suggests that **bananin** binds to an allosteric site on the

helicase, rather than the active site for ATP hydrolysis or nucleic acid binding[1]. This allosteric binding is thought to induce a conformational change in the enzyme that reduces its catalytic efficiency.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Bananin**'s inhibitory action on SARS-CoV helicase.

Quantitative Data

The antiviral activity of **Bananin** and its derivatives against the SARS Coronavirus has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: Inhibition of SARS-CoV Helicase ATPase and Helicase Activities

Compound	ATPase IC ₅₀ (μM)	Helicase IC ₅₀ (μM)
Bananin	2.3	~5
Iodobananin	0.54	~2
Vanillinbananin	0.68	~2.5
Eubananin	2.8	~6
Ansabananin	> 100	> 100
Adeninobananin	> 100	> 100

Data sourced from Tanner et al., 2005[1].

Table 2: Antiviral Activity of Bananin in a Cell Culture System

Parameter	Value (μM)
EC ₅₀ (Effective Concentration)	< 10
CC ₅₀ (Cytotoxic Concentration)	390
Specificity Index (CC ₅₀ /EC ₅₀)	> 39

Data sourced from Tanner et al., 2005[1].

Experimental Protocols

Synthesis of Bananin and its Derivatives

The synthesis of **bananins** is achieved through the reaction of phloroglucinol with an aromatic aldehyde, catalyzed by either hydrochloric acid or sodium hydroxide in an aqueous solution[1].

General Procedure:

- Phloroglucinol is reacted with the desired aromatic aldehyde (e.g., pyridoxal for **bananin**).
- The reaction is catalyzed by an acid (typically HCl) or a base (NaOH) in an aqueous medium. Acidic catalysis is generally preferred for pyridoxal-containing derivatives to prevent degradation[1].
- The synthesis is driven by the formation of the highly symmetrical and stable trioxa-adamantane-triol (TAT) cage structure[1].
- The resulting product is then purified, typically through filtration and dessication.

```
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants [label="Phloroglucinol + Aromatic Aldehyde\n(e.g., Pyridoxal)", fillcolor="#FBBC05",
fontcolor="#202124"];
Reaction [label="Reaction in Aqueous Solution\nwith Acid/Base Catalyst", fillcolor="#4285F4",
fontcolor="#FFFFFF"];
Formation [label="Formation of Trioxa-adamantane-triol (TAT) Cage", shape=diamond, fillcolor="#EA4335",
fontcolor="#FFFFFF"];
Purification [label="Purification\n(Filtration & Dessication)", fillcolor="#4285F4",
fontcolor="#FFFFFF"];
Product [label="Bananin Derivative", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Formation; Formation ->
Purification; Purification -> Product; }
```

Caption: Principle of the FRET-based helicase unwinding assay.

Structure-Activity Relationship (SAR)

Studies on **bananin** and its derivatives have provided initial insights into their structure-activity relationship. The inhibitory activity is sensitive to modifications of the pyridoxal ring. Bulky substituents on the pyridoxal moiety, as seen in **ansabananin** and **adeninobananin**, significantly reduce or abolish the inhibitory activity against the SARS-CoV helicase.[1] This suggests that steric hindrance around the pyridoxal ring is a critical factor for effective

inhibition. Conversely, modifications like iodination (**iodobananin**) and substitution with vanillin (**vanillinbananin**) can enhance the inhibitory potency.[1]

Conclusion and Future Directions

Bananin represents a promising class of synthetic antiviral compounds with a novel mechanism of action targeting the highly conserved SARS-CoV helicase. Its non-competitive mode of inhibition suggests a lower susceptibility to resistance mutations in the enzyme's active sites. The favorable specificity index indicates a good therapeutic window.

Future research should focus on:

- Expanding the library of **bananin** derivatives to further explore the structure-activity relationship and optimize potency and pharmacokinetic properties.
- Investigating the antiviral activity of **bananins** against a broader range of coronaviruses and other viruses that rely on similar helicase enzymes.
- Conducting *in vivo* studies to evaluate the efficacy and safety of lead **bananin** compounds in animal models.
- Elucidating the precise binding site of **bananin** on the SARS-CoV helicase through structural biology studies, which would facilitate rational drug design.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and development of **bananin** and related compounds as potential antiviral therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Bananin Compound: A Technical Whitepaper on a Novel Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12415578#bananin-compound-discovery-and-origin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com